
3,4-Diaminobenzenesulfonamide
Overview
Description
3,4-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring and a sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide typically involves the reaction of ortho-nitroaniline with chlorosulfonic acid to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry and Antibacterial Properties
3,4-Diaminobenzenesulfonamide is primarily recognized for its antibacterial properties. It functions as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism of action allows it to effectively combat various bacterial infections.
- Case Study: Sulfanilamide in Clinical Use
- Sulfanilamide was one of the first antibiotics used clinically. Its introduction marked a significant advancement in the treatment of bacterial infections, particularly during the early to mid-20th century. Despite the emergence of resistance and the development of newer antibiotics, sulfanilamide remains a reference point in antibiotic research.
Enzyme Inhibition Studies
Recent studies have expanded the understanding of this compound's role as an enzyme inhibitor beyond its traditional applications.
- Carbonic Anhydrase Inhibitors
- Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, which are associated with tumor growth. These findings suggest potential applications in cancer therapy.
Compound | Target Enzyme | Inhibition Potency |
---|---|---|
This compound Derivative A | CA IX | Nanomolar range |
This compound Derivative B | CA XII | Sub-nanomolar range |
- Mechanism of Action
Development of Novel Therapeutics
The synthesis of new derivatives from this compound has led to promising therapeutic candidates.
- Isatin-Based Sulfonamides
- A series of isatin-based sulfonamides derived from this compound have shown low nanomolar inhibitory activity against tumor-associated carbonic anhydrases. These compounds represent a novel class of antitumor agents with selective action against cancer cells while minimizing effects on normal cells .
Toxicity and Environmental Impact
While exploring the applications of this compound, it is essential to consider its toxicity profile and environmental impact.
Mechanism of Action
The mechanism of action of 3,4-Diaminobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the synthesis of folic acid in microorganisms by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase . This inhibition disrupts the production of nucleotides, leading to the antimicrobial effects of the compound.
Comparison with Similar Compounds
4-Aminobenzenesulfonamide:
4,4’-Diaminodiphenylsulfone:
Uniqueness: 3,4-Diaminobenzenesulfonamide is unique due to the presence of two amino groups on the benzene ring, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields.
Biological Activity
3,4-Diaminobenzenesulfonamide, a derivative of sulfanilamide, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections delve into its biological activity, mechanism of action, case studies, and relevant research findings.
This compound primarily functions as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of specific CA isozymes (such as CA IX and CA XII) has been linked to anticancer effects, as these isozymes are often overexpressed in tumor tissues. The selectivity for CA IX over CA II is particularly noteworthy, with IC50 values indicating potent inhibition (IC50 for CA IX: 10.93–25.06 nM; for CA II: 1.55–3.92 μM) .
Biological Activities
Anticancer Activity:
Research indicates that this compound derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The compound significantly increases annexin V-FITC positive cells, indicating enhanced apoptosis .
Antimicrobial Properties:
This compound also exhibits antibacterial activity by inhibiting bacterial growth through the blockade of folate synthesis pathways. Sulfanilamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to reduced bacterial DNA synthesis .
Cardiovascular Effects:
In isolated rat heart models, certain derivatives have demonstrated the ability to decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapeutics . The interaction with calcium channels has been proposed as a mechanism for these effects .
Case Studies
-
Cancer Cell Line Study:
A study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a 22-fold increase in apoptosis compared to control groups when treated with the compound . -
Antibacterial Efficacy:
In vitro studies highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a treatment for bacterial infections resistant to conventional antibiotics . -
Cardiovascular Research:
An experimental study involving isolated rat hearts indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to other sulfonamide derivatives. This suggests a unique mechanism that could be leveraged in managing cardiovascular conditions .
Research Findings
Properties
IUPAC Name |
3,4-diaminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXUUQWVHVHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371026 | |
Record name | 3,4-diaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-20-5 | |
Record name | 3,4-Diaminobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2360-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-diaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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